molecular formula C12H12N2O2 B585631 4-Formyl Antipyrine-d3 CAS No. 1346603-54-0

4-Formyl Antipyrine-d3

Cat. No.: B585631
CAS No.: 1346603-54-0
M. Wt: 219.258
InChI Key: QFYZFYDOEJZMDX-BMSJAHLVSA-N
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Description

4-Formyl Antipyrine-d3 (CAS 1346603-54-0) is a stable, isotopically labeled derivative of the analgesic and antipyretic drug Antipyrine, where three hydrogen atoms on the N-methyl group are replaced with deuterium (a trideuteriomethyl group) . This specific labeling results in a molecular weight of 219.25 g/mol, making it an invaluable internal standard for the quantitative analysis of its non-labeled counterpart in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) . The primary research application of this compound is to ensure accurate quantification and tracing of 4-formyl antipyrine and its related metabolites, such as 4-formylaminoantipyrine, which is a known metabolite of drugs like dipyrone and aminophenazone . By leveraging the kinetic isotope effect, the introduction of deuterium minimally alters the chemical properties of the molecule while significantly improving its utility in metabolic stability studies and mechanistic research . The compound is supplied with a high purity level, typically over 95% , and should be stored at 2-8°C to maintain stability . 4-Formyl Antipyrine-d3 is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1346603-54-0

Molecular Formula

C12H12N2O2

Molecular Weight

219.258

IUPAC Name

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3

InChI Key

QFYZFYDOEJZMDX-BMSJAHLVSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Synonyms

2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde;  Antipyraldehyde-d3;  2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone;  1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde;  2-(Methyl-d3)-3

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 4 Formyl Antipyrine D3

Chemical Synthesis Pathways to 4-Formyl Antipyrine-d3

The synthesis of 4-Formyl Antipyrine-d3 is a multi-step process that requires precise control over reaction conditions to ensure high isotopic purity and yield. The pathway generally involves the formation of a key intermediate, 4-aminoantipyrine (B1666024), followed by a deuterated formylation reaction.

Precursor Chemistry and Reaction Mechanisms for Deuterated Formylation

The common precursor for the final formylation step is 4-aminoantipyrine. One established route to this intermediate begins with a compound like Quinizine, which undergoes nitrosification followed by reduction. The resulting 4-aminoantipyrine is then subjected to formylation.

The crucial step of introducing the deuterated formyl group is typically an acylation reaction. This involves the nucleophilic attack of the amino group of 4-aminoantipyrine on a deuterated formylating agent, such as deuterated formic acid (DCOOD). The reaction proceeds to form the stable 4-formylaminoantipyrine-d3, which can then be hydrolyzed to the target aldehyde, although direct formylation to the aldehyde is also a key strategy. The Vilsmeier-Haack reaction is another powerful method for introducing a formyl group onto activated aromatic rings like the pyrazole (B372694) system in antipyrine (B355649), using a reagent like phosphoryl trichloride (B1173362) (POCl₃) and dimethylformamide (DMF). chemmethod.com This method can be adapted with deuterated reagents to achieve the desired isotopic labeling.

4-Aminoantipyrine + Deuterated Formylating Agent → 4-Formyl Antipyrine-d3

A key innovation in the industrial-scale synthesis involves using chloroform (B151607) extraction to remove colloidal impurities after hydrolysis, which significantly improves product purity from approximately 97% to over 99.5% and reduces waste.

Table 1: Optimized Parameters for Key Synthetic Steps

Step Parameter Value/Range Reference
Nitrosification Temperature 0–5°C
Reaction Time 2–3 hours
Reduction Reducing Agent Na₂S₂O₄ in D₂O
Temperature 50–60°C
Hydrolysis Acid Sulfuric acid (20% v/v)
Temperature 80–90°C
Deuterated Acylation Formylating Agent DCOOD (98% purity)
Temperature 60–70°C
Yield 90–94%

Controlled Deuterium (B1214612) Incorporation Methodologies

Achieving high isotopic purity requires carefully controlled methods for deuterium incorporation. nih.gov The synthesis of 4-Formyl Antipyrine-d3 can employ several such strategies at different stages of the chemical pathway.

Use of Deuterated Reagents: The most direct method is the use of deuterated reagents during synthesis. evitachem.com In the final formylation step, employing deuterated formic acid (DCOOD) or methyl formate-d3 ensures the introduction of a deuterium atom onto the formyl group with high efficiency, often achieving >99% isotopic purity.

Hydrogen-Deuterium (H-D) Exchange: This technique involves exchanging hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), often facilitated by a catalyst. resolvemass.canih.gov For the synthesis of 4-Formyl Antipyrine-d3, deuterium can be incorporated prior to formylation. For instance, during the reduction of the nitroso intermediate to 4-aminoantipyrine, using a deuterated solvent system like D₂O can introduce deuterium atoms into the molecule. This is particularly effective for labeling active methylene (B1212753) compounds or positions adjacent to heteroatoms. nih.govacs.org

Catalytic Transfer Deuteration: This emerging technique uses deuterium donors in the presence of a catalyst to selectively add deuterium across unsaturated bonds or other functional groups, avoiding the need for high-pressure D₂ gas. marquette.edu Catalysts based on palladium, platinum, or iridium can facilitate this transfer from sources like deuterated ethanol (B145695) (C₂D₅OD) or D₂O. resolvemass.camarquette.edu While not explicitly detailed for 4-Formyl Antipyrine-d3 in the provided context, this methodology represents a powerful tool for the controlled deuteration of organic molecules. marquette.edu

The efficiency of deuterium incorporation is critical and is typically quantified using mass spectrometry to ensure the desired level of labeling at specific positions within the molecule.

Derivatization Approaches for Enhanced Research Utility of Antipyrine Scaffolds

The antipyrine structure, particularly when functionalized with a reactive 4-formyl group, serves as a versatile scaffold for constructing a wide array of more complex molecules with enhanced utility in various research fields. researchgate.net

Functional Group Modifications for Spectroscopic Probes

The modification of the antipyrine scaffold has led to the development of effective spectroscopic probes for detecting various analytes. The inherent electronic properties of the pyrazolone (B3327878) ring system, combined with strategic functionalization, allow for the creation of chemosensors that signal the presence of specific ions through changes in their optical properties.

One key strategy involves the synthesis of Schiff bases. The condensation of 4-formylantipyrine (also known as antipyrene carboxaldehyde) with amine-containing compounds, such as 4-nitro phenylhydrazine, yields Schiff base derivatives. researchgate.net These molecules can act as highly selective colorimetric probes. For example, one such probe demonstrated a distinct color change from pale yellow to colorless in the presence of Cu²⁺ ions, with a detection limit well below the World Health Organization's guidelines for drinking water. researchgate.net The binding mechanism often involves chelation of the metal ion by nitrogen and oxygen atoms within the Schiff base ligand, which modulates the molecule's electronic structure and, consequently, its absorption spectrum. researchgate.netacs.org

Furthermore, antipyrine derivatives themselves can function as fluorescent chemosensors. 4-Formyl Antipyrine is known to be a potential fluorescent sensor for detecting metal ions like Fe³⁺, operating through mechanisms such as chelation-enhanced fluorescence (CHEF) and photoinduced electron transfer (PET).

Utility of 4-Formyl Antipyrine and its Deuterated Analog in Heterocyclic Synthesis

The 4-formyl group is an exceptionally useful functional group in synthetic organic chemistry, serving as an electrophilic site for the construction of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes both 4-formylantipyrine and its deuterated analog valuable building blocks for the synthesis of a diverse range of heterocyclic compounds. chemmethod.comresearchgate.net

The condensation of 4-formylantipyrine with active methylene compounds is a widely used strategy. researchgate.net For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of Knoevenagel condensation products, which are themselves versatile intermediates. researchgate.net These products can undergo subsequent cyclization reactions to yield fused heterocyclic systems. A study by Abdelhamid et al. demonstrated the utility of 4-formylantipyrine in synthesizing a variety of complex heterocycles, including: researchgate.net

Pyrrolo[3,4-c]pyrazole-4,6(1H,5H)-diones

Pyrano[2,3-c]pyrazole-5-carbonitriles

Pyrido[2,1-b]benzimidazoles

The deuterated analog, 4-Formyl Antipyrine-d3, would be expected to undergo these reactions in a similar manner, providing a pathway to novel deuterated heterocyclic systems for use in mechanistic or metabolic studies.

Table 2: Examples of Heterocyclic Systems Synthesized from 4-Formylantipyrine

Reagent Resulting Heterocycle Core Reference
Malononitrile 2-((2,5-Dihydro-2,3-dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylene)-malononitrile researchgate.net
Ethyl Cyanoacetate Ethyl 2-cyano-3-(2,5-dihydro-2,3-dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)acrylate researchgate.net
N-Arylmalemides Pyrrolo[3,4-c]pyrazole derivatives researchgate.net
Thiosemicarbazide Thiosemicarbazone derivatives dntb.gov.ua

Strategies for Constructing Complex Antipyrine-Derived Systems

Building upon the reactivity of the antipyrine core, several strategies have been developed to construct larger, more complex molecular architectures. These strategies often involve multicomponent reactions or the use of antipyrine derivatives as key synthons for assembling hybrid molecules.

One powerful approach is the use of multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more starting materials. nih.gov The Biginelli reaction, a classic MCR, has been adapted for this purpose. A three-component cyclocondensation involving 4-antipyrinecarboxaldehyde (4-formylantipyrine), ethyl acetoacetate, and thiourea (B124793) can produce complex antipyrine-pyrimidine hybrid molecules, effectively linking the antipyrine scaffold to another bioactive heterocycle. researchgate.net

Another significant strategy involves the synthesis and subsequent complexation of Schiff base ligands. As discussed previously, 4-formylantipyrine is a precursor to Schiff bases. The related compound, 4-aminoantipyrine, readily condenses with various aldehydes and ketones to form polydentate Schiff base ligands. nih.govuobaghdad.edu.iq These ligands, which feature multiple donor atoms (N, O), are excellent for coordinating with transition metal ions such as Cr(III), Co(II), Ni(II), and Cu(II). researchgate.netuobaghdad.edu.iq This results in the formation of large, well-defined metal-organic complexes where the antipyrine moiety is a key structural component. rsc.org The properties of these complex systems are tunable based on the choice of the metal ion and the specific structure of the Schiff base ligand. mdpi.com

These synthetic strategies highlight the modularity of the antipyrine scaffold and its utility in creating structurally diverse and functionally complex chemical systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formyl Antipyrine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural verification of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-Formyl Antipyrine-d3, a combination of proton (¹H), deuterium (B1214612) (²H), and carbon-13 (¹³C) NMR studies is employed to confirm its structural integrity and the specific site of deuterium incorporation.

The primary role of ¹H and ²H NMR in the analysis of 4-Formyl Antipyrine-d3 is to confirm the successful incorporation of deuterium at the intended position and to assess isotopic purity. The deuterated methyl group (-CD₃) provides a unique signal in ²H NMR and a corresponding absence of a signal in the ¹H NMR spectrum.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. Since the local chemical environments of a chemical species and its deuterium isotopomer are nearly identical, the chemical shifts in ²H NMR are very similar to those in ¹H NMR, with only minor isotope effects. sigmaaldrich.com Therefore, the ²H NMR spectrum of 4-Formyl Antipyrine-d3 is expected to show a single resonance corresponding to the -CD₃ group. This signal would appear at a chemical shift nearly identical to the N-methyl protons in the non-deuterated analogue. sigmaaldrich.com The integration of this peak allows for the quantification of deuterium content.

Proton (¹H) NMR: The ¹H NMR spectrum is used to verify the structure of the molecule and the absence of protons at the labeled site. The spectrum will show signals for the aromatic protons of the phenyl ring, the C-methyl group, and the formyl proton. Crucially, the signal corresponding to the N-methyl group (typically around 3.2-3.4 ppm in related antipyrine (B355649) structures) will be significantly diminished or absent, confirming successful deuteration. The presence of a small residual peak at this position can be used to calculate the isotopic purity. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Formyl Antipyrine-d3

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C-CH₃~2.4Singlet (s)
Phenyl-H (ortho, meta, para)~7.3 - 7.6Multiplet (m)
Formyl-H (-CHO)~10.0Singlet (s)
N-CH₃ (Residual)~3.3Singlet (s)

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in 4-Formyl Antipyrine-d3 gives a distinct signal, confirming the core pyrazolone (B3327878) structure, the phenyl substituent, and the formyl group. acs.org The carbon of the deuterated methyl group (-CD₃) will exhibit a characteristic triplet multiplicity due to one-bond coupling with deuterium (which has a spin I=1) and will be shifted slightly upfield compared to a standard -CH₃ group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Formyl Antipyrine-d3

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-CH₃~12
N-CD₃~35 (triplet)
C4 (C-CHO)~110
Phenyl-C (ortho, meta)~125, ~129
Phenyl-C (para)~127
Phenyl-C (ipso)~134
C3~145
C5 (C=O)~160
Formyl-C (CHO)~185

Deuterium (2H) NMR and Proton (1H) NMR Studies on Deuterium Effects

Mass Spectrometry (MS) and Isotopic Profiling of 4-Formyl Antipyrine-d3

Mass spectrometry is indispensable for determining the molecular weight and isotopic composition of labeled compounds. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful for this purpose. uva.esemblasproject.org

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous confirmation of the elemental composition. For 4-Formyl Antipyrine-d3 (C₁₂H₉D₃N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. uoa.gr This technique is also used to determine isotopic purity by resolving the signals of the desired d3-isotopologue from any residual d0, d1, or d2 species, ensuring minimal interference in quantitative analyses.

Table 3: HRMS Data for 4-Formyl Antipyrine-d3

Ion Molecular Formula Theoretical Exact Mass
[M]C₁₂H₉D₃N₂O₂219.1091
[M+H]⁺C₁₂H₁₀D₃N₂O₂⁺220.1169
[M+Na]⁺C₁₂H₉D₃N₂O₂Na⁺242.0989

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a selected precursor ion, which provides further structural confirmation. uoa.gr In an MS/MS experiment, the [M+H]⁺ ion of 4-Formyl Antipyrine-d3 is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the antipyrine core structure. The fragmentation pathways for related antipyrine metabolites often involve initial cleavages around the pyrazolone ring and its substituents. nih.govcabidigitallibrary.org For 4-Formyl Antipyrine-d3, key fragmentation would likely involve the loss of the formyl group, cleavage of the pyrazolone ring, and fragmentation of the phenyl group. The presence of the three deuterium atoms on the N-methyl group would be retained in fragments containing this moiety, providing a clear diagnostic marker.

Table 4: Plausible MS/MS Fragmentation of 4-Formyl Antipyrine-d3 ([M+H]⁺ = m/z 220.1)

Product Ion (m/z) Proposed Fragment Identity Neutral Loss
192.1[M+H - CO]⁺Loss of Carbon Monoxide
191.1[M+H - CHO]⁺Loss of Formyl Radical
112.1[C₆H₅N₂]⁺Phenyl-diazene cation
91.1[C₆H₅N]⁺Phenylnitrene radical cation
77.1[C₆H₅]⁺Phenyl cation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Purity

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bond vibrations within a molecule. While structurally similar compounds can have very similar IR spectra, their Raman spectra may show more distinct differences. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 4-Formyl Antipyrine-d3 is dominated by strong absorption bands corresponding to the carbonyl groups. Two distinct C=O stretching vibrations are expected: one for the pyrazolone ring amide (around 1660 cm⁻¹) and another for the C4-formyl group (around 1700 cm⁻¹). Other key bands include those for the aromatic C=C stretching of the phenyl ring and the C-H stretching of the aromatic and methyl groups. A significant feature will be the appearance of C-D stretching vibrations from the deuterated methyl group, typically observed in the 2100-2250 cm⁻¹ region, an area that is usually clear in the spectra of non-deuterated compounds.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar, more symmetric vibrations. The symmetric stretching of the phenyl ring is often a strong band in the Raman spectrum. Differences in the pyrazolone ring vibrations and the C-D stretches can also be observed, providing additional confirmation of the structure and isotopic labeling. researchgate.netnih.gov

Table 5: Key Vibrational Frequencies for 4-Formyl Antipyrine-d3

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch (Aromatic)Phenyl Ring3050-3100IR, Raman
C-D StretchN-CD₃2100-2250IR, Raman
C=O Stretch (Aldehyde)-CHO~1700IR (Strong)
C=O Stretch (Amide)Pyrazolone Ring~1660IR (Strong)
C=C Stretch (Aromatic)Phenyl Ring1500-1600IR, Raman (Strong)
C-N StretchPyrazolone Ring1300-1400IR

X-ray Diffraction Analysis of Antipyrine Derivatives for Solid-State Structure

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for 4-Formyl Antipyrine-d3 is not widely published, extensive X-ray diffraction studies on a variety of antipyrine derivatives provide a robust framework for understanding its expected solid-state structure, molecular conformation, and crystal packing.

The analysis is often complemented by Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, which help to visualize and quantify the intermolecular interactions. gumed.edu.plresearchgate.net These studies indicate that hydrogen bonding is a dominant factor in the formation of molecular sheets, with electrostatic forces being the primary stabilizing energy contribution. gumed.edu.plrsc.orgresearchgate.net

In different derivatives, such as those of 5-methyl-2-phenyl-4H-pyrazol-3-one, the solid-state structure is characterized by the alternation of different tautomers connected through O–H---O and N–H---N hydrogen bonds. finechem-mirea.ru The combination of experimental X-ray data with theoretical calculations provides a comprehensive understanding of the electronic properties and intermolecular forces within the crystalline structure. researchgate.net

The crystallographic data from these related compounds suggest that 4-Formyl Antipyrine-d3 would likely exhibit complex hydrogen bonding patterns involving its formyl group and pyrazolone ring, leading to a highly ordered and stable crystal structure.

Interactive Table: Crystallographic Data for Various Antipyrine Derivatives

Compound/Derivative ClassCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Antipyrine-amide derivative 1MonoclinicP21/cN-H···O, C-H···O, C-H···π researchgate.net, gumed.edu.pl
Antipyrine-amide derivative 2MonoclinicP21/cN-H···O, C-H···O, C-H···π gumed.edu.pl, rsc.org
Antipyrine-amide derivative 3OrthorhombicPccnN-H···O, C-H···O, C-H···π researchgate.net, gumed.edu.pl
5-methyl-2-phenyl-4H-pyrazol-3-oneNot SpecifiedNot SpecifiedO–H---O, N–H---N hydrogen bonds finechem-mirea.ru,
2-halo-N-(antipyrinyl)benzamidesMonoclinicP21/cN–H⋯O, C–H⋯O, C–H⋯π, lone pair⋯π rsc.org

Computational and Theoretical Chemistry Studies of 4 Formyl Antipyrine D3

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the molecular structure, stability, and reactivity of chemical compounds. For antipyrine (B355649) and its derivatives, these methods have been crucial in understanding their electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to antipyrine derivatives to optimize their molecular geometries and predict their electronic properties. mdpi.com Studies on compounds like 4-aminoantipyrine (B1666024) (AA) and its derivatives often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-31G(d) or larger. mdpi.comnih.gov

These calculations provide optimized geometric parameters (bond lengths and angles) that show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.comnih.gov For instance, DFT calculations on 4-aminoantipyrine and its Schiff base derivatives have successfully reproduced the planarity of the pyrazole (B372694) ring and the specific orientations of phenyl substituents, which are critical for their biological activity and crystal packing. mdpi.comresearchgate.net The method is also used to determine thermodynamic properties like heat capacities, entropies, and enthalpy changes at different temperatures. nih.govtandfonline.com

Ab initio methods, which are based on first principles without the inclusion of experimental data, are employed to study reaction mechanisms and map out potential energy surfaces (PES). While specific ab initio studies on 4-Formyl Antipyrine-d3 are scarce, related methods like DFT have been used to perform PES scans on analogous structures. For example, a PES scan was conducted on a Schiff base derivative of 4-aminoantipyrine using the B3LYP/6-311G level of theory to understand the conformational energy changes associated with the rotation around key single bonds. d-nb.info

Such analyses on phenazone (antipyrine) have detailed the energy barriers associated with the rotation of the phenyl group, revealing the most stable conformations. mdpi.com These studies are critical for understanding molecular flexibility and identifying the low-energy conformers that are likely to be present in biological systems or crystal structures.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.netisca.me

For various antipyrine derivatives, DFT calculations have been used to determine the HOMO-LUMO energies and other global reactivity descriptors. mdpi.commdpi.com These parameters help in predicting the most likely sites for nucleophilic and electrophilic attacks. In studies of antipyrine-thiazole hybrids, the HOMO level was found to be localized on specific nitrogen, sulfur, and oxygen atoms, indicating these as the preferable sites for electrophilic attack. mdpi.com

Table 1: Calculated FMO Energies and Reactivity Indices for Antipyrine Derivatives
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)Reference
4-((furan-2-ylmethylene)amino)antipyrine (FAP)-5.61-1.743.871.945.33 j-cst.org
4-((pyridin-2-ylmethylene)amino)antipyrine (PAP)-5.77-1.923.851.935.73 j-cst.org
Antipyrinyl-thiazole Derivative 10b----30.864 mdpi.com

Ab Initio Methods for Reactive Potential Energy Surfaces

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of antipyrine derivatives are heavily influenced by their three-dimensional structure and conformational flexibility. Conformational analysis, often coupled with PES mapping, provides detailed insight into the stable arrangements of the molecule. acs.org

A key conformational feature in antipyrine structures is the pyramidalization at the two adjacent sp³-hybridized nitrogen atoms, which affects the orientation of the methyl and phenyl substituents and, consequently, the crystal packing. researchgate.netacs.org Combined DFT and structural database studies have shown that most antipyrine structures in the Cambridge Structural Database (CSD) are either nearly planar or have substituents on opposite sides of the pyrazole ring. researchgate.net PES scans, typically performed by systematically varying one or two torsion angles, map the energy landscape of the molecule. For a Schiff base derivative of 4-aminoantipyrine, a PES scan was performed by rotating key torsion angles in 5° increments to identify the most stable conformers. d-nb.info This approach helps to understand why certain conformations are preferred in the crystalline state or in solution.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational methods are invaluable for interpreting experimental spectra. DFT calculations are frequently used to predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra of antipyrine derivatives, with the results showing strong correlation with experimental findings. nih.govnih.gov

Theoretical harmonic vibrational frequencies are often calculated using methods like B3LYP/6-31G(d). nih.gov While the calculated frequencies are typically higher than the experimental ones due to the harmonic approximation and the neglect of intermolecular forces in the gas-phase calculations, they can be scaled to achieve excellent agreement. mdpi.com This correlation allows for precise assignment of vibrational modes to specific functional groups. For example, studies on Schiff base derivatives of 4-aminoantipyrine have successfully assigned the characteristic C=N (imine) and C=O (carbonyl) stretching frequencies. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), helping to assign observed absorption bands to specific electronic transitions, such as π → π* transitions. tandfonline.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 4-Aminoantipyrine Derivative
Vibrational ModeExperimental FT-IRCalculated (B3LYP/6-31G(d))Reference
C=O Stretch16501652 nih.gov
C=N Stretch15921596 nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the non-covalent interactions that govern crystal packing is crucial for crystal engineering and for comprehending the solid-state properties of pharmaceutical compounds. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netrsc.org

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Antipyrine Derivatives
CompoundH···HC···H / H···CO···H / H···ON···H / H···NReference
(E)-4-(2-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one52.9%30.2%11.4%4.1% d-nb.info
2-bromo-N-(antipyrinyl)benzamide34.4%19.7%15.4%- rsc.org
2-chloro-N-(antipyrinyl)benzamide34.5%19.7%15.5%- rsc.org

DFT calculations, combined with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses, are also used to evaluate the strength of these interactions, confirming that hydrogen bonds and π-stacking are energetically significant contributors to the stability of the crystal lattice. researchgate.netgumed.edu.pl

Applications in Advanced Analytical Methodologies and Mechanistic Investigations

Utilization as an Internal Standard in High-Precision Analytical Quantification

One of the primary applications of 4-Formyl Antipyrine-d3 is its use as an internal standard in quantitative analytical methods. veeprho.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to samples. It helps to correct for variations that can occur during sample preparation, analysis, and detection, thereby improving the accuracy and precision of the results. scispace.com

Method Development and Validation for Deuterium-Labeled Internal Standards

The development and validation of analytical methods using deuterium-labeled internal standards like 4-Formyl Antipyrine-d3 are crucial for ensuring the reliability of quantitative data. clearsynth.comnih.gov Method validation involves demonstrating that the analytical procedure is robust, accurate, and precise for its intended purpose. clearsynth.commdpi.com The use of stable isotope-labeled standards, such as those containing deuterium (B1214612), is often preferred because they co-elute with the analyte in chromatographic systems and exhibit similar ionization behavior in the mass spectrometer, leading to more accurate quantification. scispace.commdpi.com However, it is important to consider potential challenges, such as isotopic exchange (H/D exchange) and the presence of impurities, which can affect the accuracy of the results. nih.govrsc.org Careful validation studies are necessary to identify and mitigate these potential issues. nih.govresearchgate.net

Key parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Stability: The chemical stability of the analyte and internal standard in the sample matrix under different storage conditions.

Isotopic Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. nih.govisotope.com In IDMS, a known amount of the isotopically labeled standard (e.g., 4-Formyl Antipyrine-d3) is added to the sample containing the unlabeled analyte. rsc.org The ratio of the signal from the unlabeled analyte to the labeled standard is then measured by a mass spectrometer. rsc.org Because the chemical and physical properties of the labeled and unlabeled compounds are nearly identical, they behave similarly during extraction, purification, and analysis, which minimizes errors and leads to highly accurate and precise measurements. rsc.orgnih.gov While deuterium labeling is common, other isotopes like ¹³C can also be used, and the choice may depend on factors such as potential isotopic effects. rsc.orgnih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

4-Formyl Antipyrine-d3 is frequently employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. veeprho.comcore.ac.uk LC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of compounds in complex matrices like biological fluids and environmental samples. core.ac.ukresearchgate.net The use of a deuterated internal standard like 4-Formyl Antipyrine-d3 in LC-MS/MS helps to compensate for matrix effects, which are variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix. clearsynth.comresearchgate.net This ensures more reliable and accurate quantification of the target analyte. scispace.com

Mechanistic Probes in Bioanalytical and Metabolic Research

Beyond its role as an internal standard, the deuterium labeling in 4-Formyl Antipyrine-d3 makes it a valuable tool for investigating biological processes at a molecular level.

Tracing Metabolic Pathways Using Deuterium Labeling

Deuterium-labeled compounds are instrumental in tracing the metabolic fate of drugs and other xenobiotics within an organism. smolecule.com By introducing a compound like 4-Formyl Antipyrine-d3, which is a metabolite of the drug dipyrone (B125322) (metamizole), researchers can follow its transformation through various metabolic pathways. nih.gov The deuterium atoms act as a "tag" that can be easily detected by mass spectrometry, allowing for the identification and quantification of downstream metabolites. This approach provides crucial insights into how drugs are processed in the body, which is essential for understanding their efficacy and potential toxicity. nih.govacs.org 4-Formylaminoantipyrine (B29614), a related compound, is known to be a metabolite of aminophenazone and has been identified as a transformation product of aminopyrine. nih.gov

Investigations into Enzyme-Specific Interactions (e.g., Cytochrome P450)

The metabolism of many drugs, including antipyrine (B355649) and its derivatives, is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver. scielo.brnih.govresearchgate.net Deuterium labeling can be used to investigate the specific CYP enzymes involved in these metabolic reactions. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). bioscientia.de This difference can lead to a "kinetic isotope effect," where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. bioscientia.de By observing how the deuteration of a molecule like 4-Formyl Antipyrine-d3 affects its metabolism, researchers can gain insights into the mechanisms of enzyme-catalyzed reactions and identify the specific enzymes responsible for the transformation. bioscientia.deresearchgate.net For instance, studies have shown that the formation of the major metabolites of antipyrine, such as 4-hydroxyantipyrine (B57837) and norantipyrine, is catalyzed by multiple CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4. nih.govnih.gov

Study of Oxidative Agent Metabolism

The study of how organisms metabolize chemical compounds, particularly through oxidation, is a cornerstone of pharmacology and toxicology. Isotope-labeled compounds like 4-Formyl Antipyrine-d3 are instrumental in these investigations. While its direct use as a probe for oxidative agent metabolism is linked to its role as a metabolite, its formation provides critical insights into the activity of specific metabolic pathways.

The metabolism of metamizole (B1201355) (dipyrone) serves as a primary example. After administration, metamizole is rapidly hydrolyzed to its main active metabolite, 4-methylaminoantipyrine (4-MAA). nih.gov This metabolite then undergoes further biotransformation through cytochrome P450 (CYP) dependent reactions. nih.gov The two main pathways for 4-MAA metabolism are N-demethylation to 4-aminoantipyrine (B1666024) (4-AA) and oxidation to 4-formylaminoantipyrine (4-FAA), the non-deuterated analog of 4-Formyl Antipyrine-d3. nih.gov

Research has focused on identifying the specific CYP enzymes responsible for these oxidative transformations. In-vitro studies using human liver supersomes expressing specific CYP enzymes have demonstrated that CYP1A2 is the primary enzyme involved in both the N-demethylation of 4-MAA to 4-AA and its oxidation to 4-FAA. nih.gov Other enzymes, such as CYP2C19 and CYP2D6, also contribute to N-demethylation, but to a lesser extent. nih.gov

Clinical studies have corroborated these in-vitro findings. The administration of specific CYP inhibitors has been shown to alter the pharmacokinetic profile of 4-MAA, confirming the role of these enzymes in its metabolism. For instance, ciprofloxacin (B1669076), a known CYP1A2 inhibitor, significantly increases the plasma concentration and prolongs the half-life of 4-MAA. nih.gov The concurrent use of fluconazole (B54011) (a CYP2C19 inhibitor) and ciprofloxacin results in an even more pronounced effect. nih.gov The formation of metabolites like 4-FAA is consequently affected by the inhibition of these enzymes, demonstrating how tracking these metabolites provides a window into oxidative enzyme activity. nih.gov

Table 1: Impact of CYP Inhibitors on 4-MAA Pharmacokinetics

Inhibitor(s)Target Enzyme(s)Effect on 4-MAA Area Under the Curve (AUC)Effect on 4-MAA Half-Life
CiprofloxacinCYP1A2~1.5-fold increaseIncreased by ~0.7 hours
FluconazoleCYP2C19~1.2-fold increaseIncreased by ~0.5 hours
Ciprofloxacin + FluconazoleCYP1A2 and CYP2C19~1.9-fold increaseIncreased by ~2.9 hours
This table summarizes data from a clinical study investigating the effects of CYP inhibitors on the metabolism of 4-methylaminoantipyrine (4-MAA), the precursor to 4-formylaminoantipyrine. nih.gov

Development of Novel Analytical Techniques Utilizing Isotopic Analogs

The development of sensitive and selective analytical methods is crucial for pharmaceutical research, clinical diagnostics, and environmental monitoring. Deuterated compounds, such as 4-Formyl Antipyrine-d3, are invaluable tools in the creation and validation of these advanced analytical techniques. smolecule.com Their primary application is as internal standards in mass spectrometry-based methods, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to a sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. Because deuterated analogs like 4-Formyl Antipyrine-d3 have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts, they are considered the gold standard for internal standards. However, their slightly higher mass allows them to be distinguished and measured separately by the mass spectrometer.

The use of 4-Formyl Antipyrine-d3 and similar isotopic analogs has been central to the development of robust methods for quantifying antipyrine metabolites in complex biological matrices like plasma and urine, as well as in environmental water samples. smolecule.compharmaffiliates.com For example, methods have been developed for the determination of dipyrone-related residues in tissue, where the extract is purified using solid-phase extraction (SPE) and analyzed by High-Performance Liquid Chromatography (HPLC). The inclusion of a deuterated internal standard in such a procedure ensures high accuracy and precision.

Furthermore, novel analytical platforms continue to be developed. Recent research has explored the creation of ion-selective electrodes for the detection of antipyrine and its derivatives. researchgate.net While these potentiometric sensors offer a different detection mechanism, the validation of such new techniques often relies on established, highly accurate methods like LC-MS, which in turn depend on the availability of high-purity, isotopically labeled standards. researchgate.net

Table 2: Application of Isotopic Analogs in Analytical Methodologies

Analytical TechniqueRole of Isotopic Analog (e.g., 4-Formyl Antipyrine-d3)Application Area
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Internal Standard for accurate quantificationPharmacokinetic studies, metabolite analysis, environmental monitoring
High-Performance Liquid Chromatography (HPLC) with UV DetectionUsed to validate method accuracy against a reference technique (LC-MS)Quality control, determination of drug residues
Gas Chromatography-Mass Spectrometry (GC-MS)Internal Standard for quantification of volatile derivativesMetabolomics, impurity profiling
Solid-Phase Extraction (SPE) coupled with LC-MSEnables precise measurement of extraction recovery and efficiencySample pre-concentration and clean-up from complex matrices
This table outlines the roles of isotopic analogs in various analytical techniques. researchgate.net

Future Research Directions and Emerging Academic Applications

Exploration of Deuterated Analogs in Novel Research Domains

The use of deuterium (B1214612) in drug development is a rapidly expanding field, moving beyond simple metabolic tracers to the creation of new chemical entities with enhanced therapeutic profiles. nih.govmusechem.compharmafocusasia.com This strategy, known as "deuterium switching," involves replacing hydrogen with deuterium at specific molecular sites susceptible to metabolic breakdown. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, often catalyzed by enzymes like the Cytochrome P450 (CYP) family. pharmafocusasia.comtandfonline.com

This approach offers several potential benefits:

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing. musechem.comtandfonline.com

Enhanced Safety: By reducing the formation of reactive or toxic metabolites, deuteration can lead to a better safety profile. nih.gov

Increased Efficacy: A more stable and predictable metabolic profile can translate to improved drug efficacy. researchgate.net

The success of the first FDA-approved deuterated drug, deutetrabenazine, in 2017 for treating chorea associated with Huntington's disease, has spurred significant investment in this area. nih.govtandfonline.com More recently, the approval of deucravacitinib, a novel deuterated drug, highlights a shift towards incorporating deuterium in the initial stages of drug discovery, not just as a modification of existing drugs. nih.gov Future research will likely see the application of this strategy to a wider range of diseases and the development of more de novo deuterated drugs. pharmafocusasia.comtandfonline.com Research is also exploring how deuterium modification can influence the mechanisms of action of drugs or stabilize chiral compounds against isomerization. musechem.com

Advanced Spectroscopic and Imaging Techniques for Deuterium-Labeled Compounds

Deuterium-labeled compounds are instrumental in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.comdatahorizzonresearch.com In MS, compounds like 4-Formyl Antipyrine-d3 serve as ideal internal standards, improving the accuracy of quantification. thalesnano.com In NMR, deuterated solvents are routinely used, and deuterium labeling helps in structure elucidation. thalesnano.comacs.orgmagritek.com

A significant emerging application is Deuterium Metabolic Imaging (DMI) , a novel magnetic resonance (MR)-based technique for non-invasively mapping metabolic pathways in vivo. nih.gov DMI uses deuterated substrates, such as [6,6′-²H₂]glucose, to trace metabolic processes like glycolysis and the Krebs cycle in three dimensions. researchgate.netfrontiersin.org

Key advantages of DMI include:

Non-ionizing Radiation: Unlike PET scans, DMI does not expose subjects to ionizing radiation. nih.govresearchgate.net

Biocompatibility and Safety: It uses stable, non-radioactive isotopes. nih.govresearchgate.net

Longer Observation Times: Compared to techniques like hyperpolarized ¹³C-MRI, DMI can monitor metabolic processes over longer periods (hours). nih.gov

Technical Simplicity: The low natural abundance of deuterium (about 0.015%) creates a "clean" spectral background, simplifying detection without the need for complex water or lipid signal suppression. magritek.comresearchgate.net

DMI is being explored for diagnosing malignant tumors by detecting metabolic changes and for assessing early responses to cancer treatments. nih.govfrontiersin.orgmdpi.com Future developments in DMI will focus on improving spatial resolution, which is currently a major challenge, and optimizing tracer synthesis and administration protocols to facilitate its translation into clinical practice. nih.gov

Table 1: Comparison of In Vivo Metabolic Imaging Techniques
TechniqueTracer TypeKey AdvantageKey Limitation
Deuterium Metabolic Imaging (DMI)Deuterium-labeled (e.g., [6,6′-²H₂]glucose)Non-radioactive, long observation window, simple technique. nih.govresearchgate.netLower spatial resolution. nih.gov
PET (Positron Emission Tomography)Radioisotope-labeled (e.g., ¹⁸F-FDG)High sensitivity, widely used in oncology.Uses ionizing radiation.
Hyperpolarized-¹³C-MRI¹³C-labeled (e.g., ¹³C-pyruvate)Real-time visualization of metabolic pathways. nih.govShort signal lifetime, requires specialized hyperpolarizer equipment. nih.govmdpi.com

Synergistic Integration of Computational and Experimental Approaches in Chemical Design

The design and synthesis of molecules like 4-Formyl Antipyrine-d3 are increasingly benefiting from the synergy between computational chemistry and experimental validation. nih.govnih.gov Computational tools are revolutionizing how chemical libraries and isotopically labeled compounds are developed. nih.govrsc.org

Modern computational approaches include:

Virtual Screening and Molecular Docking: These methods predict how well a compound might bind to a biological target, allowing researchers to screen vast digital libraries of molecules and prioritize candidates for synthesis and testing. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use existing data to predict the biological activity of new compounds based on their chemical structure. frontiersin.org

This integration creates a powerful iterative cycle: computational tools predict and design, experimental methods synthesize and test, and the results from these experiments are then used to refine the computational models. nih.govnih.gov This synergy accelerates the entire drug discovery process, from identifying lead compounds to optimizing their properties. frontiersin.org Specifically for isotopically labeled compounds, computational methods can help determine the most synthetically accessible positions for labeling, a crucial consideration for developing tracers and deuterated drugs. nih.govrsc.org

Expanding Research Applications in Complex Chemical and Biological Systems

The primary application of 4-Formyl Antipyrine-d3 is in the study of complex biological systems, specifically in pharmacokinetics. It serves as a crucial analytical tool for understanding the metabolism of the widely used drug metamizole (B1201355).

Metamizole is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (4-MAA). nih.gov 4-MAA is further metabolized in the liver by Cytochrome P450 enzymes into several compounds, including 4-aminoantipyrine (B1666024) (4-AA) and 4-formylaminoantipyrine (B29614) (4-FAA), the non-deuterated counterpart of 4-Formyl Antipyrine-d3. nih.gov

Research has identified CYP1A2 as the most important enzyme responsible for converting 4-MAA to both 4-AA and 4-FAA, with contributions from other enzymes like CYP2C19. nih.govresearchgate.net By using 4-Formyl Antipyrine-d3 as an internal standard in mass spectrometry-based assays, researchers can accurately quantify the formation of these metabolites. This allows for detailed studies on:

Drug-drug interactions: Investigating how co-administered drugs that inhibit or induce CYP enzymes can alter the metabolism of metamizole, potentially affecting its efficacy and safety. nih.gov

Pharmacogenetics: Understanding how genetic variations in CYP enzymes among individuals can lead to differences in drug metabolism and response.

Q & A

Basic Research Questions

Q. How is 4-Formyl Antipyrine-d3 synthesized for use as an isotopic internal standard?

  • Methodological Answer : The synthesis typically involves formylation of 4-aminoantipyrine-d3 using deuterated formylation reagents (e.g., deuterated formic acid or acetic-formic anhydride). Key steps include:

  • Protecting the amino group of 4-aminoantipyrine-d3 to prevent side reactions.
  • Reacting with a deuterated formyl source under controlled conditions (e.g., acidic catalysis).
  • Purification via column chromatography or recrystallization to isolate the product.
  • Structural confirmation using FT-IR (to identify the formyl C=O stretch at ~1700 cm⁻¹) and LC-HRMS (to verify isotopic purity) .

Q. What analytical techniques are used to confirm the structure of 4-Formyl Antipyrine-d3?

  • Methodological Answer : A combination of spectral and chromatographic methods is employed:

  • FT-IR : Identifies functional groups (e.g., formyl C=O at ~1700 cm⁻¹ and pyrazole ring vibrations).
  • NMR : Deuterium substitution eliminates signals in ¹H-NMR, requiring ¹³C-NMR or 2D techniques (e.g., HSQC) to confirm the formyl group and aromatic structure.
  • LC-HRMS : Validates molecular weight (C₁₂H₉D₃N₂O₂, [M+H]⁺ = 234.11) and isotopic purity (D3 labeling >98%) .

Q. How should 4-Formyl Antipyrine-d3 be stored to maintain stability in long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Pre-cool solvents (e.g., deuterated DMSO or methanol) before dissolving the compound to avoid thermal decomposition. Regularly verify stability via LC-MS every 6 months .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 4-Formyl Antipyrine-d3?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. Lewis acid (e.g., ZnCl₂) catalysts for formylation efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents.
  • Deuterium Excess : Use a 20–30% molar excess of deuterated formyl reagents to account for isotopic exchange losses.
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or GC-MS to terminate reactions at peak yield .

Q. How can spectral data discrepancies caused by deuterium isotope effects be resolved?

  • Methodological Answer : Address ambiguities using:

  • Computational Modeling : Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-predicted values for the deuterated structure.
  • Isotopic Dilution : Spiking non-deuterated 4-Formyl Antipyrine into the sample to identify peak splitting patterns.
  • 2D NMR : HSQC or HMBC correlations clarify carbon-proton connectivity obscured by deuterium substitution .

Q. What strategies validate the purity of 4-Formyl Antipyrine-d3 in trace-level environmental analyses?

  • Methodological Answer : Rigorous validation involves:

  • Chromatographic Separation : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to resolve impurities.
  • HRMS Calibration : Match observed [M+H]⁺ (234.11) and isotope patterns (D3 vs. D0) with theoretical values.
  • Spike-Recovery Tests : Add known quantities to biological matrices (e.g., plasma or wetland samples) to assess recovery rates (target: 90–110%) .

Q. How does 4-Formyl Antipyrine-d3 improve quantification of antipyrine metabolites in pharmacokinetic studies?

  • Methodological Answer : As a deuterated internal standard, it corrects for:

  • Matrix Effects : Compensates for ion suppression/enhancement in LC-HRMS by co-eluting with target analytes.
  • Extraction Variability : Normalizes recovery differences during sample preparation (e.g., solid-phase extraction).
  • Example Protocol : Spike 10 ng/mL of 4-Formyl Antipyrine-d3 into serum samples before extraction, then quantify metabolites (e.g., 4-formylaminoantipyrine) via standard curves .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antimicrobial activity of 4-formyl antipyrine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Strain Variability : Test derivatives against standardized bacterial strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines).
  • Synergistic Effects : Evaluate combinations with commercial antibiotics (e.g., ciprofloxacin) via checkerboard assays.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out synthesis errors .

Q. Why do electrochemical synthesis methods for 4-formyl derivatives show variable purity (e.g., 74% vs. >90%)?

  • Methodological Answer : Variability stems from:

  • Electrode Material : Pt-Pd bimetallic electrodes improve conversion efficiency vs. Pt alone.
  • Reaction Time : Prolonged electrolysis (>6 hours) increases byproduct formation (e.g., over-oxidation to carboxylic acids).
  • Post-Reaction Purification : Implement gradient HPLC (C18 column, 5–95% acetonitrile) to isolate high-purity product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.